1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene
Overview
Description
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene is a fluorinated organic compound characterized by the presence of both difluoromethoxy and difluoromethylsulfanyl groups attached to a benzene ring. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
Preparation Methods
One common method is through radical trifluoromethylation, which involves the generation of difluoromethyl radicals that react with benzene derivatives . Another approach is the nucleophilic substitution of difluoromethylsulfonyl benzene with appropriate nucleophiles under transition metal-free conditions . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylsulfanyl group with other functional groups, such as thiocyanates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene exerts its effects is primarily through its interaction with molecular targets via its fluorinated groups. These interactions often involve the formation of strong hydrogen bonds and van der Waals forces, which can influence the compound’s binding affinity and specificity for target molecules. The pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene can be compared with other fluorinated benzene derivatives, such as:
1-(Trifluoromethoxy)-2-[(trifluoromethyl)sulfanyl]benzene: This compound has an additional fluorine atom in both functional groups, which can enhance its chemical stability and reactivity.
1-(Difluoromethoxy)-2-[(trifluoromethyl)sulfanyl]benzene: The presence of a trifluoromethyl group instead of a difluoromethyl group can alter the compound’s electronic properties and reactivity.
1-(Trifluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene: Similar to the previous compound but with a trifluoromethoxy group, which can further influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of difluoromethoxy and difluoromethylsulfanyl groups, which confer distinct chemical properties that are valuable in various applications.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-(difluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4OS/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFHCNRIJJNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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